BenchChemオンラインストアへようこそ!

1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide

Anticancer NCI-60 panel Cytotoxicity

Select 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide (CAS 855714-85-1) for your medicinal chemistry program. The 2-phenyl substitution provides a 10-fold potency advantage over the 4-methoxyphenyl congener in the NCI-60 anticancer panel. Its calculated cLogP ~2.8 passes strict library filters (cLogP ≤3), minimizing solubility false negatives. The piperidine-4-carboxamide moiety supplies two hydrogen-bond donors critical for target engagement and crystallographic resolution. Begin your SAR exploration with a validated sub-10 µM hit.

Molecular Formula C21H21N3O4S
Molecular Weight 411.48
CAS No. 855714-85-1
Cat. No. B2758460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide
CAS855714-85-1
Molecular FormulaC21H21N3O4S
Molecular Weight411.48
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H21N3O4S/c22-18(25)15-11-13-24(14-12-15)21-20(29(26,27)17-9-5-2-6-10-17)23-19(28-21)16-7-3-1-4-8-16/h1-10,15H,11-14H2,(H2,22,25)
InChIKeyCFLCWEBCRDQQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide (CAS 855714-85-1) – Core Chemical Identity and Structural Class


1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide (CAS 855714-85-1) is a fully synthetic small molecule built on a 1,3-oxazole core that is simultaneously substituted at the 2‑position with a phenyl ring, at the 4‑position with a benzenesulfonyl group, and at the 5‑position with a piperidine‑4‑carboxamide moiety . This substitution pattern places it within the broader family of 1‑(1,3‑oxazol‑5‑yl)piperidine‑4‑sulfonylamide derivatives, a scaffold that has recently attracted attention in both anti‑inflammatory (mPGES‑1) and anticancer drug discovery programmes [1].

Why 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide Cannot Be Replaced by a Generic Analog


The benzenesulfonyl‑oxazole‑piperidine‑carboxamide architecture generates a distinct three‑dimensional pharmacophore whose electronic and steric properties are exquisitely sensitive to even minor aryl‑ring modifications . In a recent comparative in‑vitro anticancer evaluation of closely related 1‑(1,3‑oxazol‑5‑yl)piperidine‑4‑sulfonylamides, a simple change of the 2‑aryl substituent from phenyl to 4‑methoxyphenyl shifted the mean GI₅₀ across the NCI‑60 panel by more than one log unit, demonstrating that the unsubstituted phenyl ring is not a generic placeholder but a specific determinant of tumour‑cell line selectivity [1]. Consequently, substituting the title compound with a halogenated, heterocyclic or electron‑rich analogue without quantitative comparative data risks losing the unique selectivity profile that defines this precise chemotype.

Quantitative Differentiation Evidence for 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide


2‑Phenyl vs 4‑Methoxyphenyl Substitution Drives Log‑Unit Shifts in Mean NCI‑60 Cytotoxicity

In the 1‑(1,3‑oxazol‑5‑yl)piperidine‑4‑sulfonylamide series, the 2‑phenyl parent core (which directly corresponds to the title compound) exhibited a mean GI₅₀ across the NCI‑60 human tumour cell line panel that was approximately 10‑fold lower (more potent) than the 2‑(4‑methoxyphenyl) analogue when tested under identical assay conditions, confirming that the unsubstituted phenyl group confers a distinct cytotoxicity advantage [1].

Anticancer NCI-60 panel Cytotoxicity

2‑Phenyl vs 4‑Fluorophenyl Analogue – Calculated Lipophilicity Difference of ΔcLogP = 0.5 Units

The calculated partition coefficient (cLogP) of the title compound is approximately 2.8, whereas the 4‑fluorophenyl analogue (CAS 855714‑86‑2) has a cLogP of approximately 3.3, representing a ΔcLogP of +0.5 log units . This difference is large enough to influence aqueous solubility, plasma protein binding, and passive membrane permeability, key parameters in lead optimisation [1].

Physicochemical properties Lipophilicity Drug-likeness

Piperidine‑4‑carboxamide Hydrogen‑Bonding Capacity Versus Piperidine‑Only or Pyrrolidine‑Containing Congeners

The piperidine‑4‑carboxamide terminus introduces two additional hydrogen‑bond donors (NH₂) and one acceptor (C=O) relative to the simple piperidine or pyrrolidine congeners . In silico docking studies of the closely related sulfonylamide series indicate that the carboxamide NH₂ forms a conserved bidentate interaction with the backbone carbonyl of a key active‑site residue, a contact that is absent when the piperidine ring lacks the carboxamide group or is replaced by pyrrolidine [1].

Hydrogen bonding Target engagement Solubility

Best‑Fit Application Scenarios for 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide Based on Differentiated Evidence


Anticancer Hit‑to‑Lead Campaigns Requiring Low‑Micromolar NCI‑60 Potency with a Defined 2‑Phenyl Pharmacophore

The 10‑fold potency advantage of the 2‑phenyl substitution over the 4‑methoxyphenyl analogue, as observed in the NCI‑60 panel [1], makes this compound the appropriate choice for laboratories initiating a structure–activity relationship (SAR) exploration around a 1,3‑oxazole‑piperidine‑carboxamide scaffold. Procurement of the 2‑phenyl congener ensures that the starting point for medicinal chemistry optimisation already resides in the sub‑10 µM range, reducing the synthetic burden required to reach a tractable hit.

Physicochemical Property‑Based Screening Where cLogP < 3 is a Go/No‑Go Criterion

With a calculated cLogP of ~2.8 compared to ~3.3 for the 4‑fluorophenyl analogue [1], this compound aligns better with typical drug‑discovery property filters (e.g., Lipinski, Pfizer 3/75 rule). Contract research organisations and pharma screening groups that enforce a cLogP ceiling of 3 for library inclusion will preferentially select the title compound over its more lipophilic fluorinated comparator, minimising the risk of solubility‑limited false negatives in biochemical assays.

Fragment‑Based or Structure‑Based Drug Design Relying on a Conserved Carboxamide H‑Bond Anchor

The piperidine‑4‑carboxamide terminus supplies two hydrogen‑bond donors that are predicted to engage in a bidentate interaction with the target backbone, a feature that is absent in the piperidine‑only or pyrrolidine variants [1]. Academic structural biology groups and biotech companies performing co‑crystallography or cryo‑EM studies of 1,3‑oxazole‑based inhibitors should select this compound to maximise the likelihood of observing well‑defined electron density for the ligand, which is essential for reliable structure‑guided design.

Quote Request

Request a Quote for 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.